molecular formula C17H18FNO B5694179 N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide

N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide

Cat. No. B5694179
M. Wt: 271.33 g/mol
InChI Key: YLYGWDUFEKMJFE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide, also known as DMFBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide is not fully understood, but it is believed to act on several targets in the body, including ion channels and enzymes. N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has been shown to modulate the activity of several ion channels, including voltage-gated sodium channels and calcium channels. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has been shown to have several biochemical and physiological effects in the body. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which may be due to its ability to modulate ion channels and inhibit enzymes involved in inflammation. N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has also been shown to have neuroprotective effects, which may be due to its ability to modulate ion channels and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has several advantages for use in lab experiments, including its high purity and solubility in organic solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide. One area of research is the development of N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide-based drugs for the treatment of neurological disorders, such as epilepsy and neuropathic pain. Another area of research is the use of N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide as a building block for the synthesis of novel polymers and materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide and its potential applications in various fields.

Synthesis Methods

N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide can be synthesized using several methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of 2,3-dimethylbenzoyl chloride with 4-fluorobenzylamine in the presence of aluminum chloride as a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 2,3-dimethylphenylboronic acid with 4-fluorobenzyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has been studied for its potential neuroprotective effects and its ability to modulate ion channels. In materials science, N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-12-5-4-6-17(13(12)2)19(14(3)20)11-15-7-9-16(18)10-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYGWDUFEKMJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC=C(C=C2)F)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-(4-fluorobenzyl)acetamide

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